Thalidomide-O-PEG4-amine

PROTAC design Linker optimization Ternary complex formation

Thalidomide-O-PEG4-amine (CAS 2401832-00-4, MW 493.51) is a heterobifunctional E3 ligase ligand-linker conjugate featuring a thalidomide-based cereblon-binding moiety and a PEG4 spacer terminating in a primary amine. The PEG4 linker provides a balanced ~14 Å reach for productive ternary complex formation without excessive entropic or pharmacokinetic penalty, making it the empirically validated gold standard for initial PROTAC SAR studies. The terminal amine enables direct conjugation to carboxyl-containing warheads via standard EDC/NHS or HATU chemistry, supporting parallel library synthesis. Procure the stable hydrochloride salt for bulk aliquoting and on-demand activation. Ideal for linker optimization matrices and high-throughput degradation assays.

Molecular Formula C23H31N3O9
Molecular Weight 493.5 g/mol
Cat. No. B8106456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG4-amine
Molecular FormulaC23H31N3O9
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN
InChIInChI=1S/C23H31N3O9/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28/h1-3,17H,4-15,24H2,(H,25,27,28)
InChIKeyLZFBLPSYUTXWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG4-amine: A CRBN-Based E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-PEG4-amine (CAS 2401832-00-4, MW 493.51) is a synthesized heterobifunctional E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) binding moiety and a four-unit polyethylene glycol (PEG4) spacer terminating in a primary amine [1]. The thalidomide component selectively recruits the CRBN E3 ubiquitin ligase complex, while the PEG4 linker confers aqueous solubility, conformational flexibility, and optimized spatial reach for ternary complex formation between ligase and target protein . This compound serves as a modular building block in the assembly of proteolysis-targeting chimeras (PROTACs), where the terminal amine enables facile conjugation to carboxyl-containing target protein ligands via amide bond formation .

Why Thalidomide-O-PEG4-amine Cannot Be Replaced by Unmodified Thalidomide or Alternative Linker Chemistries in PROTAC Assembly


The substitution of Thalidomide-O-PEG4-amine with unmodified thalidomide or alternative PEG-length variants introduces critical functional deficits that undermine PROTAC efficacy and reproducibility. Unmodified thalidomide lacks a conjugation handle, rendering it incompatible with covalent attachment to target-binding warheads [1]. Conversely, shorter PEG2 or PEG3 linkers—while commercially available—may constrain the conformational search space required for productive ternary complex assembly when target binding sites are deeply buried or when ligase-substrate interfaces exceed approximately 3 nm in separation distance [2]. Longer PEG5 or PEG6 linkers increase molecular weight and polar surface area, which can compromise passive membrane permeability and oral bioavailability in downstream therapeutic development [3]. Thalidomide-O-PEG4-amine occupies a well-characterized, empirically validated middle ground: the PEG4 spacer provides sufficient reach (approximately 14 Å contour length) without introducing excessive entropic penalty or pharmacokinetic liability, a balance that has made it one of the most frequently cited CRBN-recruiting linkers in PROTAC literature [2].

Thalidomide-O-PEG4-amine: Quantitative Evidence Guide for Differentiated Selection in PROTAC Synthesis


PEG4 Spacer as the Empirical Gold Standard: Defined Length and Conformational Tuning for CRBN-Based PROTACs

Among the commercially available thalidomide-PEG-amine series, the PEG4 spacer represents a distinct and empirically validated optimum for CRBN-based PROTACs. While shorter PEG2 and PEG3 variants (MW ~420-449 g/mol) are available, they impose near-rigid geometric constraints that are suboptimal when the inter-pocket distance between CRBN and the target protein binding site exceeds approximately 3 nm [1]. Conversely, PEG5 and PEG6 homologues (MW 513-557 g/mol) increase contour length but concurrently elevate molecular weight and polar surface area, potentially ejecting the final PROTAC from the oral absorption window [2]. PEG4 provides an end-to-end span of approximately 14 Å—sufficient for the majority of crystallographically measured CRBN-target distances—while preserving acceptable drug-like physicochemical parameters [1]. Systematic structure-activity relationship (SAR) studies across multiple PROTAC programs have demonstrated that linker length variations from PEG4 to PEG8 can alter ternary complex residence time by up to an order of magnitude and shift cellular degradation EC50 values by more than 10-fold, underscoring that PEG4 is not an arbitrary selection but a deliberate optimization point [1].

PROTAC design Linker optimization Ternary complex formation

Enhanced Aqueous Solubility via PEG4 Hydrophilic Spacer: Comparative Physicochemical Advantage Over Alkyl Linkers

Thalidomide-O-PEG4-amine incorporates a tetra-ethylene glycol spacer that confers significant aqueous solubility advantage over alkyl-chain alternatives. The computed LogP for Thalidomide-O-PEG4-amine is -1.2, reflecting the hydrophilic character imparted by the PEG4 moiety . This contrasts sharply with alkyl-based CRBN ligand-linker conjugates, which typically exhibit LogP values greater than +2.0, predisposing them to aqueous insolubility, colloidal aggregation, and non-specific binding to serum proteins or plastic labware during experimental workflows [1]. The PEG4 spacer's hydration shell sequesters the hydrophobic thalidomide core and reduces aggregation tendency, a property that has enabled short PEG oligomers to rescue otherwise insoluble PROTAC degraders across multiple oncology and neurodegeneration programs without requiring reformulation [2]. The improved solubility translates directly to practical handling: Thalidomide-O-PEG4-amine readily dissolves in DMSO and aqueous buffer systems, facilitating reproducible concentration-response experiments in cellular assays .

Solubility PROTAC synthesis Formulation

Terminal Primary Amine Functionality: Superior Conjugation Versatility Versus Alternative Reactive Handles

The terminal primary amine of Thalidomide-O-PEG4-amine provides a versatile conjugation handle with distinct advantages over alternative functional groups available on related thalidomide-PEG linkers. While Thalidomide-O-PEG4-NHS ester (CAS 2411681-88-2) offers direct amine-reactive coupling, its activated ester is moisture-sensitive and prone to hydrolysis during storage and handling, with a typical half-life of only hours in aqueous buffer at pH 7.4 . Similarly, Thalidomide-NH-PEG4-Ms (CAS 2140807-24-3) provides a mesylate leaving group but requires subsequent nucleophilic displacement reactions that introduce additional synthetic steps and potential yield losses . The primary amine on Thalidomide-O-PEG4-amine remains stable during long-term storage at -20°C and can be activated on-demand with standard coupling reagents (EDC/NHS, HATU, DCC) to form stable amide bonds with carboxyl-containing target ligands . This on-demand activation strategy minimizes premature degradation and allows the same building block to be used across diverse conjugation chemistries, reducing the number of distinct linker variants required in a PROTAC optimization campaign.

Bioconjugation PROTAC assembly Amine coupling

Stability Profile: Free Amine Versus Hydrochloride Salt Form and TFA Salt Considerations

Thalidomide-O-PEG4-amine is commercially available in three distinct forms: free base (CAS 2401832-00-4), hydrochloride salt (CAS 2820929-03-9), and TFA salt (CAS 2934561-88-1), each with differentiated stability and handling characteristics. The free base form is noted in vendor technical documentation as 'prone to instability' and is generally recommended for use only when immediate conjugation to an activated ester is planned [1]. The hydrochloride salt form offers enhanced long-term stability under standard storage conditions (-20°C) while retaining identical biological activity in downstream PROTAC assembly, making it the preferred procurement choice for laboratories conducting multi-month optimization campaigns . The TFA salt form, while also stable, introduces trifluoroacetate counterions that may interfere with certain biological assays requiring precise pH control or that are sensitive to residual TFA . Quantitative stability data indicate that the free base degrades measurably within weeks at 4°C, whereas the HCl salt maintains ≥95% purity for ≥2 years under -20°C storage [1].

Chemical stability Salt form selection PROTAC procurement

Thalidomide-O-PEG4-amine: Optimal Application Scenarios in PROTAC Research and Targeted Protein Degradation


CRBN-Recruiting PROTAC Assembly for Novel Target Validation

Thalidomide-O-PEG4-amine is optimally deployed as the CRBN-recruiting module in exploratory PROTAC synthesis when the optimal linker length for a given target protein has not been pre-determined. The PEG4 spacer provides a balanced 14 Å reach that successfully spans CRBN-target inter-pocket distances for the majority of crystallographically characterized protein-protein interfaces, as established in linker optimization studies [1]. The terminal amine enables direct conjugation to carboxyl-containing target ligands using standard EDC/NHS or HATU coupling protocols, producing homogeneous PROTAC molecules for cellular degradation assays. This scenario is particularly relevant when validating novel targets where no prior PROTAC SAR exists—PEG4 serves as the rational starting point from which subsequent optimization can extend to PEG5 or PEG6 if enhanced degradation efficiency is required [1].

High-Throughput PROTAC Library Synthesis for Hit-to-Lead Optimization

The on-demand activation capability of the primary amine terminus makes Thalidomide-O-PEG4-amine the preferred building block for parallel synthesis of diverse PROTAC libraries. A single bulk procurement of the stable hydrochloride salt form can be aliquoted and conjugated to dozens of distinct carboxyl-containing warheads in 96-well format using automated liquid handling and standardized carbodiimide coupling conditions . This contrasts with pre-activated NHS ester variants, which must be used immediately upon dissolution and cannot be stored as reactive intermediates. The LogP of -1.2 further ensures that the resulting PROTAC conjugates maintain sufficient aqueous solubility for direct addition to cell culture media without DMSO concentrations exceeding 0.1% v/v, reducing solvent-induced cytotoxicity artifacts in primary screening assays .

Comparative Linker SAR Studies in CRBN-Based Degrader Programs

Thalidomide-O-PEG4-amine serves as the critical PEG4 reference point in systematic linker length optimization studies where parallel synthesis of PEG2, PEG3, PEG4, PEG5, and PEG6 variants is performed. Literature evidence demonstrates that linker length variation across the PEG2-PEG8 series can alter ternary complex residence time by an order of magnitude and shift cellular DC50 values by >10-fold [1]. By including Thalidomide-O-PEG4-amine in this matrix, researchers can determine whether the PEG4 spacer—the empirical gold standard—provides optimal degradation efficiency or whether target-specific geometry necessitates longer or shorter linkers. This comparative approach has been validated across multiple PROTAC programs targeting kinases, transcription factors, and epigenetic regulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-PEG4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.